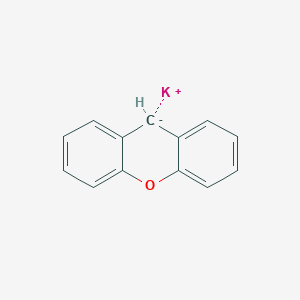
potassium;9H-xanthen-9-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;9H-xanthen-9-ide is a compound derived from the xanthone family, which are oxygen-containing heterocycles. Xanthones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is particularly interesting due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including potassium;9H-xanthen-9-ide, can be achieved through various methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of xanthone derivatives often involves the use of catalytic processes. Catalysts such as ytterbium, palladium, ruthenium, and copper have been utilized to facilitate the synthesis of xanthones . These methods are designed to optimize yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions: Potassium;9H-xanthen-9-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acetic anhydride, zinc chloride, and phosphoryl chloride . These reagents facilitate the formation of the xanthone core and its subsequent modifications.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the use of acetic anhydride and salicylic acids can lead to the formation of various xanthone derivatives with different substituents .
Scientific Research Applications
Potassium;9H-xanthen-9-ide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, xanthone derivatives have been studied for their anti-inflammatory, anti-cancer, and anti-Alzheimer activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of potassium;9H-xanthen-9-ide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, xanthone derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Comparison with Similar Compounds
Potassium;9H-xanthen-9-ide can be compared to other xanthone derivatives, such as 7-bromo-1,3-dihydroxy-9H-xanthen-9-one . While both compounds share a similar core structure, their substituents and resulting biological activities can differ significantly. This compound is unique due to its specific substituents and the resulting chemical and biological properties.
List of Similar Compounds:Properties
CAS No. |
61574-23-0 |
|---|---|
Molecular Formula |
C13H9KO |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
potassium;9H-xanthen-9-ide |
InChI |
InChI=1S/C13H9O.K/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;/q-1;+1 |
InChI Key |
SUZLVGDVFYHEPV-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C2=CC=CC=C2OC3=CC=CC=C31.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















